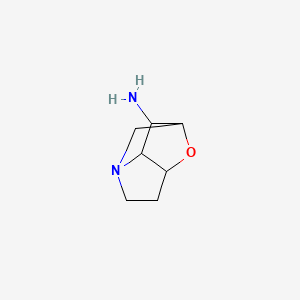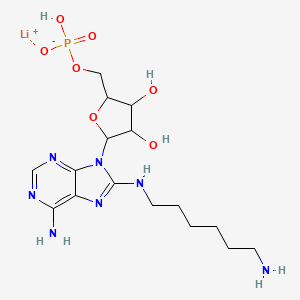
2-Fluoro-1-isopropoxy-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-isopropoxy-3-methylbenzene is an organic compound with the molecular formula C10H13FO and a molecular weight of 168.21 g/mol It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isopropoxy group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions with appropriate reagents to introduce the desired substituents .
Industrial Production Methods
Industrial production of 2-Fluoro-1-isopropoxy-3-methylbenzene may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1-isopropoxy-3-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the fluorine atom or other substituents.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
2-Fluoro-1-isopropoxy-3-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-isopropoxy-3-methylbenzene involves its interactions with molecular targets and pathways within a given system. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact mechanism can vary depending on the context and application .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-1-isopropoxy-2-methylbenzene
- 1-Fluoro-2-methylbenzene
- 2-Fluoro-1-methoxy-3-methylbenzene
Uniqueness
2-Fluoro-1-isopropoxy-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H13FO |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
2-fluoro-1-methyl-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13FO/c1-7(2)12-9-6-4-5-8(3)10(9)11/h4-7H,1-3H3 |
Clave InChI |
KJZVESYOJDXPCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OC(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B12103449.png)

![prop-2-enyl 3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B12103454.png)


![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone](/img/structure/B12103472.png)

![N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12103486.png)



![(3',7-Diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B12103505.png)

![benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate](/img/structure/B12103514.png)
